2-Cyano-4-(3-cyano-2-fluorophenyl)phenol
CAS No.: 1261931-97-8
Cat. No.: VC11727642
Molecular Formula: C14H7FN2O
Molecular Weight: 238.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261931-97-8 |
|---|---|
| Molecular Formula | C14H7FN2O |
| Molecular Weight | 238.22 g/mol |
| IUPAC Name | 3-(3-cyano-4-hydroxyphenyl)-2-fluorobenzonitrile |
| Standard InChI | InChI=1S/C14H7FN2O/c15-14-10(7-16)2-1-3-12(14)9-4-5-13(18)11(6-9)8-17/h1-6,18H |
| Standard InChI Key | GBIHXTGZYUJEST-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F)C#N |
| Canonical SMILES | C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F)C#N |
Introduction
Key Findings
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol is a multifunctional aromatic compound featuring two cyano groups and a fluorine atom strategically positioned on a biphenyl scaffold. While direct literature on this specific molecule remains limited, its structural analogs and synthetic methodologies provide critical insights into its potential chemical behavior, reactivity, and applications. This report synthesizes information from patent literature and related compounds to construct a detailed profile of this compound, emphasizing its synthesis pathways, physicochemical properties, and prospective industrial uses.
Synthesis and Manufacturing Approaches
Retrosynthetic Analysis
The synthesis of 2-cyano-4-(3-cyano-2-fluorophenyl)phenol requires sequential functionalization of aromatic precursors. Two plausible routes are derived from patent literature:
Route 1: Sequential Cyanation and Fluorination
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Bromination of 4-hydroxyphenylacetonitrile:
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Fluorination via Nucleophilic Aromatic Substitution:
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Suzuki-Miyaura Coupling:
Route 2: One-Pot Tandem Cyanation
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Starting material: 4-(2-Fluorophenyl)phenol.
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Simultaneous cyanation:
Industrial-Scale Production
Optimized conditions for large-scale synthesis involve:
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Catalysts: Palladium(II) acetate with triphenylphosphine for coupling reactions.
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Solvents: Ethanol/water mixtures for eco-friendly processing.
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Purification: Recrystallization from ethyl acetate to achieve >99% purity .
Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂, I₂, 0°C, 24h | 78 | 95 |
| Fluorination | KF, DMF, 120°C, 12h | 65 | 92 |
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, EtOH/H₂O, 80°C, 8h | 82 | 98 |
| Tandem Cyanation | CuCN, NMP, 180°C, 24h | 58 | 90 |
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by its electron-deficient aromatic rings and labile hydroxyl group.
Electrophilic Aromatic Substitution
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Nitration: Concentrated nitric acid at 0°C selectively nitrates the para position relative to the hydroxyl group.
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Sulfonation: Fuming sulfuric acid introduces sulfonic acid groups at the meta position .
Nucleophilic Displacement
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Fluorine substitution: Amines or thiols displace fluorine under basic conditions (e.g., K₂CO₃ in DMSO) .
Oxidation and Reduction
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Oxidation: The phenol group oxidizes to a quinone using Jones reagent ().
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Cyanide reduction: Lithium aluminum hydride reduces cyano groups to amines, forming a diamino derivative .
Table 2: Representative Reactions and Products
| Reaction Type | Reagents | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 2-Cyano-4-(3-cyano-2-fluoro-5-nitrophenyl)phenol |
| Amination | NH₃, CuCl, 150°C | 2-Cyano-4-(3-cyano-2-aminophenyl)phenol |
| Oxidation | CrO₃, H₂SO₄, acetone | 2-Cyano-4-(3-cyano-2-fluorophenyl)quinone |
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